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Compound of Interest

1-(3-Bromopropoxy)-4-
Compound Name:
chlorobenzene

cat. No.: B1267353

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical properties,
synthesis, reactivity, and potential applications of 1-(3-Bromopropoxy)-4-chlorobenzene
(CAS No: 27983-04-6). As a bifunctional organic compound, it serves as a valuable
intermediate and linker in organic synthesis, particularly in the construction of complex
molecules relevant to medicinal chemistry and materials science. This document details its
physicochemical characteristics, spectroscopic profile, a standard experimental protocol for its
synthesis, and its safety and handling information.

Core Chemical and Physical Properties

1-(3-Bromopropoxy)-4-chlorobenzene is a halogenated aryl ether. Its structure features a 4-
chlorophenyl group linked via an ether bond to a 3-bromopropy! chain. This dual functionality—
a reactive primary alkyl bromide and a less reactive aryl chloride—makes it a versatile building
block. The key quantitative properties are summarized below.
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Property Value Source(s)
1-(3-Bromopropoxy)-4-

UPAC Name (:h(lorobenz;)nep !

CAS Number 27983-04-6

Molecular Formula CoH10BrCIO [1]

Molecular Weight 249.53 g/mol [1]

Physical Form

Pale-yellow to yellow-brown

liquid
Boiling Point Data not readily available.
Density Data not readily available.
Purity (Typical) >95%
Storage Temperature 2-8 °C

Synthesis and Experimental Protocol

The most common and efficient method for synthesizing 1-(3-Bromopropoxy)-4-

chlorobenzene is via the Williamson ether synthesis. This method involves the reaction of 4-

chlorophenol with a slight excess of 1,3-dibromopropane in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

e Reactants:

[¢]

o

o

[¢]

e Procedure:

4-Chlorophenol (1.0 eq)

1,3-Dibromopropane (1.5 - 2.0 eq)

Acetone or N,N-Dimethylformamide (DMF) as solvent

Potassium Carbonate (K2COs, 2.0 eq) or Sodium Hydride (NaH, 1.1 eq)
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o To an oven-dried round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 4-chlorophenol (1.0 eq) and the chosen solvent (e.g., acetone).

o Add the base (e.g., K2COs, 2.0 eq) to the solution. Stir the resulting suspension at room
temperature for 30 minutes. If using NaH, cool the reaction to 0°C before portion-wise
addition.

o Add 1,3-dibromopropane (1.5 eq) dropwise to the reaction mixture.

o Heat the mixture to reflux (for acetone, ~56°C) and maintain for 12-24 hours. The reaction
progress can be monitored by Thin Layer Chromatography (TLC) by observing the
consumption of 4-chlorophenol.

o After the reaction is complete, cool the mixture to room temperature.

o Filter the solid salts (e.g., KBr, excess K2COs) and wash with a small amount of fresh
solvent.

o Concentrate the filtrate under reduced pressure to remove the solvent.

o Dissolve the resulting crude oil in an organic solvent like ethyl acetate or dichloromethane.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate
(NazS0a).

o Remove the drying agent by filtration and concentrate the solvent to yield the crude
product.

o Purify the product using flash column chromatography on silica gel (eluting with a
hexane/ethyl acetate gradient) to obtain pure 1-(3-Bromopropoxy)-4-chlorobenzene.
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Conditions:
Base (K2CO3)
Solvent (Acetone)
Reflux (12-24h)

Reactants:
4-Chlorophenol
1,3-Dibromopropane

Williamson Ether Synthesis

Work-up:
1. Filtration
2. Solvent Evaporation
3. Extraction

Purification:
Flash Column Chromatography

Final Product:
-4-chlorobenzeng

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-(3-Bromopropoxy)-4-chlorobenzene.

Spectroscopic Profile (Predicted)

While experimental spectra are best obtained from a certificate of analysis, the following profile
can be predicted based on the molecule's structure.

e 'H NMR (CDCls, 400 MHz):
o 0 7.25 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the chlorine atom.

o 0 6.85 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the propoxy group.
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o 0 4.10 (t, J=6.0 Hz, 2H): Methylene protons adjacent to the ether oxygen (-O-CHz-).
o 0 3.60 (t, J=6.4 Hz, 2H): Methylene protons adjacent to the bromine atom (-CH2-Br).

o 9 2.30 (quint, J=6.2 Hz, 2H): Central methylene protons of the propoxy chain (-CHz2-CHz-
CH2-).

e 13C NMR (CDCls, 100 MHz):

o

0 157.5: Aromatic carbon attached to the ether oxygen (C-O).

[¢]

0 129.5: Aromatic carbons ortho to the chlorine (CH).

[¢]

0 126.0: Aromatic carbon attached to chlorine (C-Cl).

[e]

0 116.0: Aromatic carbons ortho to the ether oxygen (CH).

o

0 67.5: Methylene carbon adjacent to the ether oxygen (-CHz2-OAr).

[¢]

0 32.0: Central methylene carbon (-CH2-CHz-CHz2-).

[¢]

0 30.0: Methylene carbon attached to bromine (-CH2-Br).
e Mass Spectrometry (El):

o The molecular ion peak (M*) will appear as a cluster due to the isotopes of bromine ("°Br/
81Br, ~1:1 ratio) and chlorine (33CI/3”Cl, ~3:1 ratio). This results in prominent peaks at m/z
248, 250, and 252.

o Key fragmentation would involve the loss of a bromine radical (M-Br)* or cleavage of the
propyl chain.

Reactivity and Applications in Drug Development

The utility of 1-(3-Bromopropoxy)-4-chlorobenzene stems from its two distinct reactive sites,
which can be addressed selectively.

o Alkyl Bromide Terminus: The primary alkyl bromide is highly susceptible to nucleophilic
substitution (Sn2) reactions. This site readily reacts with a wide range of nucleophiles such
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as amines, azides, thiols, and carbanions. This reactivity makes the molecule an excellent
three-carbon linker for attaching the 4-chlorophenoxy moiety to other molecules.

o Aryl Chloride Terminus: The aryl chloride is significantly less reactive towards traditional
nucleophilic substitution. However, it can participate in transition-metal-catalyzed cross-
coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the
formation of carbon-carbon or carbon-heteroatom bonds at the aromatic ring, typically after
the alkyl bromide has been functionalized.

In drug discovery, this compound is a valuable intermediate. Halogenated aromatic rings are
common motifs in pharmaceuticals, as halogens can modulate metabolic stability, binding
affinity, and lipophilicity.[2] The 3-carbon linker provides specific spatial orientation and flexibility
between two molecular fragments, which is critical for optimizing drug-target interactions.

Alkyl Halide Reactivity Aryl Halide Reactivity

Pd / Cu Catalysts
(Suzuki, Buchwald, etc.)

Nucleophiles

(R-NH2, R-SH, N5-, CN-) 1-(3-Bromopropoxy)-4-chlorobenzene

Secondary Site
Requires Catalysis)

Primary Site
(High Reactivity)

Cross-Coupling

Sn2 Reaction

Click to download full resolution via product page

Caption: Reactivity profile of 1-(3-Bromopropoxy)-4-chlorobenzene.

Safety and Handling

1-(3-Bromopropoxy)-4-chlorobenzene is a hazardous chemical and should be handled with
appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
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Hazard Information

Details

Pictogram

GHSO07 (Exclamation Mark)

Signal Word

Warning

Hazard Statements

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements

P261: Avoid breathing

dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective

clothing/eye protection/face protection.

P301+P312: IF SWALLOWED: Call a POISON
CENTER or doctor if you feel unwell.

P302+P352: IF ON SKIN: Wash with plenty of

soap and water.

P305+P351+P338: IF IN EYES: Rinse
cautiously with water for several minutes.
Remove contact lenses, if present and easy to

do. Continue rinsing.

Disclaimer: This document is intended for informational purposes for trained professionals. All

laboratory work should be conducted with a thorough risk assessment and adherence to

institutional safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved.

7/8 Tech Support


https://www.benchchem.com/product/b1267353?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. scbt.com [scbt.com]
e 2. mdpi.com [mdpi.com]
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chlorobenzene]. BenchChem, [2025]. [Online PDF]. Available at:
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chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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